Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core with acetyl and ethylsulfonylbenzamido substituents. This article compares its properties, synthesis, and biological relevance with structurally similar derivatives.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-9-10-23(13(3)24)12-17(16)30-20(18)22-19(25)14-7-6-8-15(11-14)31(27,28)5-2/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVNEHSSHRISNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 886938-13-2) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features several functional groups, including an ethylsulfonyl group and a benzamido group, within a tetrahydrothieno[2,3-c]pyridine framework. Its molecular formula is , with a molecular weight of approximately 464.55 g/mol. The presence of these groups suggests a diverse range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂O₆S₂ |
| Molecular Weight | 464.55 g/mol |
| CAS Number | 886938-13-2 |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar thieno[2,3-c]pyridine structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. Compounds with similar functional groups have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown activity against enzymes involved in cancer progression and inflammation pathways. For example, studies on related thieno compounds have suggested their role as inhibitors of cyclooxygenase (COX) enzymes .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. One common method includes the use of microwave-assisted synthesis techniques that enhance reaction rates and yields .
General Synthesis Procedure
- Starting Materials : Combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate with appropriate sulfonamide derivatives.
- Reaction Conditions : Conduct the reaction under microwave conditions at elevated temperatures for optimal yield.
- Purification : Purify the resulting product using flash column chromatography.
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of Ethyl 6-acetyl derivatives on human breast cancer cells (MCF-7). The compound exhibited significant dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .
- Antimicrobial Efficacy : Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data of Analogues
Substituent Impact on Properties
Solubility and Reactivity
- Target Compound: The ethylsulfonyl group enhances polarity, likely improving aqueous solubility compared to benzoyl () or benzyl derivatives (). The acetyl group at C6 may stabilize the tetrahydrothienopyridine ring .
- Trimethoxyanilino Derivative (): Methoxy groups increase lipophilicity, favoring membrane permeability in antitubulin applications .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the Gewald reaction to construct the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Introducing the 3-(ethylsulfonyl)benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Functional group modifications : Acetylation at the 6-position using acetyl chloride or anhydrides in the presence of a base (e.g., triethylamine) .
- Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylate intermediate .
Monitoring : Thin-layer chromatography (TLC) and -NMR are critical for tracking reaction progress and confirming intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling, while reflux conditions (80–100°C) accelerate cyclization .
- Catalysts : Using DMAP or pyridine as a catalyst in esterification steps can reduce reaction time .
Example :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Amide coupling | DMF, 0°C, EDC/HOBt, 12 h | 15–20% increase |
| Cyclization | THF, reflux, 3 h | 10% higher purity |
Basic: What spectroscopic methods confirm the compound’s structure?
- -NMR : Identifies protons on the tetrahydrothieno-pyridine ring (δ 2.5–3.5 ppm) and ethylsulfonyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for SOCH) .
- IR spectroscopy : Confirms amide (1650–1680 cm) and ester (1720–1740 cm) functionalities .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 505.7) .
- X-ray crystallography : Resolves 3D conformation and validates stereochemistry (using SHELXL for refinement) .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in potency (e.g., MIC values) may arise from:
- Purity variations : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
- Assay variability : Standardize protocols (e.g., broth microdilution for Mtb MICs) and include positive controls (e.g., rifampicin) .
- Solubility effects : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
Advanced: How do structural modifications impact biological activity (SAR)?
Substituents at the 2- and 6-positions significantly influence activity:
| Substituent (Position) | Modification | MIC (Mtb H37Rv) | Reference |
|---|---|---|---|
| Perfluorobenzamido (2) | Electron-withdrawing | 0.23 μM | |
| 5-Nitrofuran (2) | Redox-active group | 0.44 μM | |
| Acetyl (6) | Enhances membrane uptake | 67 nM* | |
| *Second-generation analog with improved ADME properties. |
Advanced: How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina with Mtb target proteins (e.g., InhA) and the compound’s crystal structure (PDB ID from X-ray data) .
- MD simulations : Analyze stability of ligand-protein complexes in GROMACS (100 ns simulations) to identify key binding residues .
Advanced: What methods determine enantiomeric purity for chiral analogs?
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (90:10) mobile phase .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
Basic: How is solubility assessed for in vitro assays?
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) or simulated biological fluids .
- Thermodynamic solubility : Use nephelometry to detect precipitation thresholds .
Advanced: How is SHELX software used in crystallographic refinement?
- Data processing : Integrate diffraction data (SAINT) and scale (SADABS) before refinement in SHELXL .
- Model building : Assign anisotropic displacement parameters and validate using R (<5%) and wR (<12%) .
Advanced: How to design analogs with enhanced metabolic stability?
- Bioisosteric replacement : Replace labile ester groups with amides (e.g., ethyl → tert-butyl) to reduce hydrolysis .
- Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., acetyl group) to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
